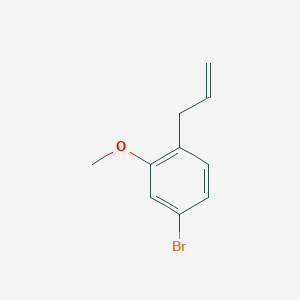![molecular formula C17H15N3O3S B12452452 N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B12452452.png)
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a complex organic compound that features a thiazole ring and a dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving an α-amino ketone and an O-acyl oxime . The reaction conditions often require a copper catalyst and an oxidative environment to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the phenyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while substitution reactions can introduce new functional groups to the acetamide moiety.
Applications De Recherche Scientifique
N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Propriétés
Formule moléculaire |
C17H15N3O3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[4-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10(21)18-12-3-5-13(6-4-12)19-17-20-14(9-24-17)11-2-7-15(22)16(23)8-11/h2-9,22-23H,1H3,(H,18,21)(H,19,20) |
Clé InChI |
ADWJFQWQDORMDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12452373.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B12452374.png)

![methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12452391.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12452397.png)
![1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one](/img/structure/B12452400.png)
![4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12452405.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide](/img/structure/B12452415.png)

![1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile](/img/structure/B12452445.png)
![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)

![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
